7-Methoxyquinoline-6-carboxylic acid
Overview
Description
7-Methoxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3 It is a derivative of quinoline, featuring a methoxy group at the 7th position and a carboxylic acid group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-Methoxyquinoline-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex quinoline derivatives used in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for developing new therapeutic agents targeting various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
- 6-Methoxyquinoline-3-carboxylic acid
- 7-Methoxyquinoline-5-carboxylic acid
- 8-Methoxyquinoline-6-carboxylic acid
Comparison: 7-Methoxyquinoline-6-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
By understanding the detailed aspects of this compound, researchers can further explore its potential in various scientific and industrial applications
Properties
IUPAC Name |
7-methoxyquinoline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-9-7(3-2-4-12-9)5-8(10)11(13)14/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFBMWQSWIJKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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